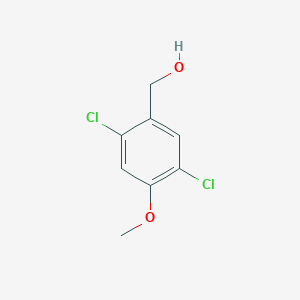

(2,5-Dichloro-4-methoxyphenyl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2,5-Dichloro-4-methoxyphenyl)methanol is an organic compound with the molecular formula C8H8Cl2O2 It is a derivative of phenol, where the phenolic hydroxyl group is replaced by a methoxy group and two chlorine atoms are substituted at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dichloro-4-methoxyphenyl)methanol typically involves the chlorination of 4-methoxyphenol followed by a reduction process. One common method is:

Chlorination: 4-methoxyphenol is treated with chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce chlorine atoms at the 2 and 5 positions.

Reduction: The resulting 2,5-dichloro-4-methoxyphenol is then reduced using a reducing agent like sodium borohydride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(2,5-Dichloro-4-methoxyphenyl)methanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Further reduction can lead to the removal of chlorine atoms or conversion to other reduced forms.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) are commonly used for oxidation reactions.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with DDQ can yield quinones, while nucleophilic substitution can introduce various functional groups in place of the chlorine atoms.

Scientific Research Applications

(2,5-Dichloro-4-methoxyphenyl)methanol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in studies involving enzyme inhibition or as a probe for biochemical pathways.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,5-Dichloro-4-methoxyphenyl)methanol involves its interaction with molecular targets such as enzymes or receptors. The methoxy and chloro groups can influence its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- (2,5-Dichloro-4-pyridyl)methanol

- (2,6-Dichloro-4-pyridyl)methanol

- (2-Chloro-5-methoxyphenyl)methanol

Uniqueness

(2,5-Dichloro-4-methoxyphenyl)methanol is unique due to the specific positioning of the methoxy and chloro groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Biological Activity

(2,5-Dichloro-4-methoxyphenyl)methanol is an organic compound with the molecular formula C8H8Cl2O2 and a molecular weight of 207.05 g/mol. Its structure features a benzene ring substituted with two chlorine atoms at the 2 and 5 positions, and a methoxy group at the 4 position, along with a hydroxymethyl group. This unique configuration suggests potential biological activities, making it a subject of interest in pharmacological research.

The compound can be synthesized through various methods, often involving the chlorination of methoxybenzyl alcohol or similar precursors. The presence of both chloro and methoxy substituents is believed to influence its biological interactions significantly.

| Property | Value |

|---|---|

| Molecular Formula | C8H8Cl2O2 |

| Molecular Weight | 207.05 g/mol |

| Structure | Structure (Placeholder for actual structure image) |

Biological Activities

Preliminary studies have indicated that this compound exhibits various biological activities, including antimicrobial, antifungal, and potential anticancer properties.

Antimicrobial Activity

Research has shown that this compound possesses significant antimicrobial properties. It has been tested against several pathogenic bacteria and fungi, demonstrating effectiveness in inhibiting growth. For instance, studies have reported that it exhibits strong inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.22 mg/ml to 0.44 mg/ml .

Antioxidant Properties

The antioxidant capacity of this compound has also been evaluated using various assays such as DPPH and FRAP methods. The results indicate moderate antioxidant activity, which correlates with its phenolic content .

Anticancer Activity

In vitro studies have assessed the anticancer potential of this compound against various cancer cell lines, including those representing leukemia and breast cancer. The compound showed low cytotoxicity but was noted for some sensitivity in leukemia cell lines at concentrations around 10 µM .

The biological activity of this compound is hypothesized to stem from its ability to interact with specific enzymes or receptors within biological systems. The methoxy and chloro groups likely play critical roles in determining its binding affinity and specificity towards these targets. Ongoing research aims to elucidate the precise molecular pathways involved in its action .

Case Studies

- Antimicrobial Efficacy : A study evaluated the efficacy of this compound against a panel of bacterial strains. The compound demonstrated significant inhibition against MRSA strains, highlighting its potential as an alternative therapeutic agent in treating resistant infections .

- Antioxidant Evaluation : Another study focused on assessing the antioxidant properties through various assays, revealing that while the compound showed some antioxidant activity, it was lower than expected due to its relatively low phenolic content .

- Cytotoxicity Testing : In vitro cytotoxicity tests were conducted on multiple cancer cell lines, where the compound exhibited selective activity against certain types of cancer cells but overall displayed low cytotoxicity levels .

Properties

Molecular Formula |

C8H8Cl2O2 |

|---|---|

Molecular Weight |

207.05 g/mol |

IUPAC Name |

(2,5-dichloro-4-methoxyphenyl)methanol |

InChI |

InChI=1S/C8H8Cl2O2/c1-12-8-3-6(9)5(4-11)2-7(8)10/h2-3,11H,4H2,1H3 |

InChI Key |

BGKKPWHSUJVLOY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C(=C1)Cl)CO)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.